1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Description
1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a urea-based small molecule characterized by two distinct pharmacophores: a 4-ethylpiperazine-propyl chain and a 5-oxopyrrolidin-3-yl group substituted with a 4-fluorophenyl moiety. The 4-fluorophenyl group is a common feature in pharmaceuticals due to its metabolic stability and ability to modulate lipophilicity, while the ethylpiperazine moiety may enhance solubility and bioavailability compared to simpler alkylamines .
Properties
IUPAC Name |
1-[3-(4-ethylpiperazin-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN5O2/c1-2-24-10-12-25(13-11-24)9-3-8-22-20(28)23-17-14-19(27)26(15-17)18-6-4-16(21)5-7-18/h4-7,17H,2-3,8-15H2,1H3,(H2,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADVCYLKQXRPCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperazine Intermediate: The synthesis begins with the alkylation of piperazine with an appropriate alkyl halide, such as 1-bromo-3-chloropropane, under basic conditions to form 1-(3-chloropropyl)piperazine.
Introduction of the Fluorophenyl Group: The next step involves the reaction of 1-(3-chloropropyl)piperazine with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form 1-[3-(4-fluorophenyl)propyl]piperazine.
Formation of the Pyrrolidinone Moiety: The final step includes the reaction of 1-[3-(4-fluorophenyl)propyl]piperazine with an isocyanate derivative to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and fluorophenyl moieties, using reagents such as alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and appropriate solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Biology: It is used in biological research to study its effects on cellular processes, receptor binding, and enzyme inhibition.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules with industrial applications.
Mechanism of Action
The mechanism of action of 1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Aromatic Substitutions
Compound A : 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 877640-52-3, )
- Structural Similarities : Shares the urea linker and 5-oxopyrrolidin-3-yl core.
- Key Differences : Replaces the 4-ethylpiperazine-propyl chain with a 4-ethoxyphenyl group and substitutes the 4-fluorophenyl with 4-methoxyphenyl.
Compound B : 1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea ()
- Structural Similarities : Contains a urea linker and fluorophenyl group.
- Key Differences : Uses a piperidinylmethyl group instead of ethylpiperazine-propyl and introduces a tetrazole ring.
- Implications : The tetrazole moiety may improve metabolic stability and hydrogen-bonding capacity, while the piperidine ring could alter target selectivity compared to the ethylpiperazine chain .
Non-Urea Fluorophenyl-Containing Analogs
Compound C: 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide ()
- Structural Similarities: Features a fluorophenyl group and a tertiary amine (dimethylaminopropyl).
- Key Differences: Replaces the urea-pyrrolidinone scaffold with an isobenzofuran-carboxamide core.
- Structural Similarities : Contains fluorophenyl and chlorophenyl groups.
- Key Differences: A triazole fungicide with an epoxide group, lacking the urea or pyrrolidinone moieties.
- Implications : Highlights the versatility of fluorophenyl in diverse applications, though the triazole-epoxide system is specific to antifungal activity .
Biological Activity
The compound 1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure incorporates elements that suggest interactions with various biological pathways, making it a candidate for further research into therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is CHFNO, with a molecular weight of approximately 303.39 g/mol. The presence of the piperazine and pyrrolidine rings indicates potential for significant biological interactions, particularly in receptor binding and enzyme inhibition.
The biological activity of this compound is hypothesized to stem from its ability to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The 4-fluorophenyl group may enhance binding affinity due to its electron-withdrawing properties, which can stabilize interactions with target proteins.
Antiviral Activity
Research has indicated that similar piperazine derivatives exhibit antiviral properties. For instance, compounds containing piperazine moieties have been shown to possess activity against HIV-1 and other viruses. The specific activity of this compound against viral pathogens remains to be fully elucidated but warrants investigation given the structural similarities to known antiviral agents .
Antimicrobial Activity
Preliminary studies on related compounds suggest that derivatives with piperazine structures can demonstrate antibacterial and antifungal activities. For example, compounds tested against Staphylococcus aureus and Pseudomonas aeruginosa showed varying degrees of effectiveness . The minimum inhibitory concentration (MIC) values for these compounds provide insight into their potential as antimicrobial agents.
| Microorganism | MIC (μM) |
|---|---|
| Staphylococcus aureus | >100 |
| Pseudomonas aeruginosa | >100 |
| Candida albicans | >100 |
| Aspergillus niger | >100 |
This table summarizes the antimicrobial activity observed in related studies, highlighting the need for further testing on the specific compound .
Case Studies
In a study evaluating the biological activity of novel piperazine derivatives, it was found that modifications in the structure significantly influenced their antiviral and antibacterial properties. For instance, derivatives with fluorinated aryl groups showed enhanced activity against certain viral strains, suggesting a potential pathway for optimizing the efficacy of this compound through structural modifications .
Q & A
Q. What are the key steps in synthesizing 1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, and how are intermediates characterized?
Methodological Answer: The synthesis involves:
Formation of the pyrrolidinone core : Cyclization of 4-fluorophenyl-substituted precursors under acidic or basic conditions to generate the 5-oxopyrrolidin-3-yl scaffold .
Introduction of the urea linkage : Reacting the pyrrolidinone intermediate with a 3-(4-ethylpiperazin-1-yl)propyl isocyanate derivative under anhydrous conditions (e.g., in DMF or THF) .
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
Characterization :
- NMR : Confirm regioselectivity of the urea bond and substituent positions (e.g., ¹H NMR δ 7.2–7.4 ppm for fluorophenyl protons) .
- HPLC-MS : Monitor reaction progress and validate molecular weight (expected [M+H]⁺ ~445 Da) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- FT-IR : Identify urea C=O stretches (~1640–1680 cm⁻¹) and pyrrolidinone carbonyl (~1720 cm⁻¹) .
- X-ray crystallography (if crystals are obtainable): Resolve bond angles and confirm stereochemistry of the pyrrolidinone ring .
- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C: ~60%, H: ~6.5%, N: ~12%) .
Q. What preliminary assays are recommended to assess its biological activity?
Methodological Answer:
- Enzyme inhibition screens : Test against PARP1 (IC₅₀ determination via NAD⁺ depletion assays) due to structural similarity to known PARP inhibitors .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .
- Solubility/logP : Measure partition coefficients (logP) via shake-flask method (octanol/water) to predict pharmacokinetics .
Advanced Research Questions
Q. How does the 4-ethylpiperazine moiety influence target selectivity and pharmacokinetics?
Methodological Answer:
- SAR Studies : Synthesize analogs with modified piperazine substituents (e.g., methyl, acetyl) and compare:
- Computational modeling : Dock the compound into PARP1 or kinase active sites (e.g., using AutoDock Vina) to identify key hydrogen bonds with the urea group .
Q. How can contradictory data on bioactivity between in vitro and in vivo models be resolved?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Low oral bioavailability may explain in vitro/in vivo discrepancies .
- Metabolite identification : Use high-resolution MS to detect active/inactive metabolites that modulate efficacy .
- Dose optimization : Conduct dose-response studies in xenograft models, adjusting for protein binding (e.g., via equilibrium dialysis) .
Q. What strategies optimize the compound’s stability under physiological conditions?
Methodological Answer:
- pH stability studies : Incubate in buffers (pH 1–9) at 37°C and monitor degradation via HPLC. The urea bond may hydrolyze in acidic environments, requiring prodrug approaches .
- Light/temperature sensitivity : Store lyophilized samples at -80°C in amber vials to prevent photodegradation of the fluorophenyl group .
- Co-crystallization : Co-formulate with cyclodextrins to enhance aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
